4-Ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride
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Overview
Description
4-Ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound that features a trifluoromethyl group, a triazole ring, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole with chlorosulfonic acid under controlled conditions to yield the sulfonyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Catalysts such as palladium and copper may be used to facilitate certain reactions, particularly in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which can have diverse applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonyl Chloride: Similar in structure but lacks the triazole ring.
4-Ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole: Lacks the sulfonyl chloride group but shares the triazole and trifluoromethyl functionalities.
Uniqueness
4-Ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the combination of the trifluoromethyl group, triazole ring, and sulfonyl chloride group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .
Properties
Molecular Formula |
C5H5ClF3N3O2S |
---|---|
Molecular Weight |
263.63 g/mol |
IUPAC Name |
4-ethyl-5-(trifluoromethyl)-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClF3N3O2S/c1-2-12-3(5(7,8)9)10-11-4(12)15(6,13)14/h2H2,1H3 |
InChI Key |
LMVAOLCBIWOYOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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